REACTION_CXSMILES
|
[Na].[OH:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1.Br[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=1>C(O)C>[CH2:10]([O:9][C:7]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:23]2[CH:24]=[CH:25][C:26]([Cl:29])=[CH:27][CH:28]=2)=[CH:13][CH:12]=1)=[O:8])[CH3:11] |^1:0|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-bromo-7-(4-chlorophenoxy)-heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCOC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
with stirring for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove sodium bromide
|
Type
|
CUSTOM
|
Details
|
the ethanol removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the product dissolved in dichloromethane (100 ml)
|
Type
|
WASH
|
Details
|
washed with 5% sodium hydroxide solution (2×100 ml) and water (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the product purified by crystallisation, from ethanol m.p. 70°-71°
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=CC=C(OCCCCCCCOC2=CC=C(C=C2)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |